(Methanesulfonyl)methanethiol

Description

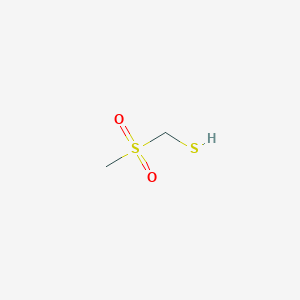

Structure

3D Structure

Properties

CAS No. |

89986-78-7 |

|---|---|

Molecular Formula |

C2H6O2S2 |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

methylsulfonylmethanethiol |

InChI |

InChI=1S/C2H6O2S2/c1-6(3,4)2-5/h5H,2H2,1H3 |

InChI Key |

GQKMQCUGCFCEJP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CS |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Methanesulfonyl Methanethiol

Reactivity Profiles of the Thiol (-SH) Functional Group

The thiol group is analogous to the hydroxyl group in alcohols but exhibits distinct chemical properties due to sulfur's larger atomic radius, lower electronegativity, and greater polarizability compared to oxygen. masterorganicchemistry.comrsc.org These characteristics make thiols generally more acidic and their conjugate bases, thiolates, more potent nucleophiles than their alcohol counterparts. masterorganicchemistry.comlibretexts.orgstackexchange.com

Nucleophilic Behavior and Related Reactions

The sulfur atom in the thiol group of (methanesulfonyl)methanethiol possesses lone pairs of electrons, making it inherently nucleophilic. youtube.com This reactivity is significantly enhanced upon deprotonation to form the corresponding thiolate anion.

The presence of the strongly electron-withdrawing methanesulfonyl group is expected to increase the acidity of the thiol proton in this compound compared to methanethiol (B179389) (pKa ≈ 10.4). masterorganicchemistry.comwikipedia.org This heightened acidity facilitates the formation of the (methanesulfonyl)methanethiolate anion (CH₃SO₂CH₂S⁻) even with moderately strong bases.

Once formed, this thiolate is a powerful nucleophile capable of participating in a variety of reactions. libretexts.orgmsu.edu A primary example is the Sₙ2 reaction with alkyl halides to form thioethers, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reactivity is similar to that of sodium methanethiolate (B1210775), which readily reacts with alkyl halides. wikipedia.org

Table 1: Comparison of Acidity and Nucleophilicity

| Compound | pKa (S-H bond) | Conjugate Base | Nucleophilicity of Conjugate Base |

|---|---|---|---|

| Methanethiol (CH₃SH) | ~10.4 wikipedia.orgyoutube.com | Methanethiolate (CH₃S⁻) | Strong masterorganicchemistry.comlibretexts.orgwikipedia.org |

| This compound (CH₃SO₂CH₂SH) | < 10.4 (Estimated) | (Methanesulfonyl)methanethiolate (CH₃SO₂CH₂S⁻) | Strong |

Oxidative Transformations of the Thiol Moiety

The sulfur atom in thiols can exist in various oxidation states, from -2 in the thiol to +6 in sulfonic acids, making oxidative transformations a central feature of their chemistry. libretexts.orglibretexts.org

Thiols undergo mild oxidation to form disulfides (R-S-S-R), a characteristic reaction that involves the coupling of two thiol molecules. libretexts.orglibretexts.org This process is thermodynamically favored over the formation of peroxides from alcohols due to the greater strength of the S-S bond compared to the O-O bond. libretexts.org For this compound, this reaction yields bis((methylsulfonyl)methyl) disulfide.

Reaction Scheme: 2 CH₃SO₂CH₂SH + [O] → CH₃SO₂CH₂-S-S-CH₂SO₂CH₃ + H₂O

This transformation is analogous to the oxidation of methanethiol to dimethyl disulfide. wikipedia.orgyoutube.com Common oxidizing agents for this conversion include iodine (I₂) or mild oxidants like hydrogen peroxide. libretexts.org

More vigorous oxidation of the thiol group leads to the formation of sulfur oxyacids. researchgate.net The oxidation proceeds in a stepwise manner, typically from the thiol to a sulfenic acid (R-SOH), then to a sulfinic acid (R-SO₂H), and finally to a sulfonic acid (R-SO₃H). acs.org

Strong oxidizing conditions will convert this compound, or its corresponding disulfide, into (methanesulfonyl)methanesulfonic acid. This mirrors the further oxidation of methanethiol or dimethyl disulfide to methanesulfonic acid. wikipedia.orgyoutube.comgoogle.com Various oxidizing systems, including those involving hydrogen peroxide or peroxyacids, can achieve this transformation. researchgate.netorganic-chemistry.org

Table 2: Oxidation States of Sulfur in this compound Derivatives

| Derivative | Structure | Oxidation State of Thiol-Derived Sulfur |

|---|---|---|

| This compound | CH₃SO₂CH₂SH | -2 |

| Bis((methylsulfonyl)methyl) disulfide | CH₃SO₂CH₂-S-S-CH₂SO₂CH₃ | -1 |

| (Methanesulfonyl)methanesulfenic acid | CH₃SO₂CH₂SOH | 0 |

| (Methanesulfonyl)methanesulfinic acid | CH₃SO₂CH₂SO₂H | +2 |

| (Methanesulfonyl)methanesulfonic acid | CH₃SO₂CH₂SO₃H | +4 |

Note: The oxidation state of the sulfur in the original methanesulfonyl group remains +4 throughout these transformations.

Electrophilic Attack on the Thiol Sulfur

While the thiol sulfur is predominantly nucleophilic, its reactivity can be inverted, making it susceptible to electrophilic attack, particularly after conversion to other sulfur-containing functional groups. msu.edu For instance, thioethers derived from this compound can react with alkyl halides in an Sₙ2 fashion to form ternary sulfonium salts. libretexts.orglibretexts.org In this reaction, the sulfur atom of the thioether acts as the nucleophile, and the carbon of the alkyl halide is the electrophile.

The electrophilic character of the sulfur atom itself can be enhanced in certain derivatives. For example, in reactions involving sulfenyl halides (RSX), the sulfur atom is electrophilic and reacts with nucleophiles.

Addition Reactions (e.g., Michael-type additions)

Thiolates are exceptionally effective nucleophiles in conjugate addition reactions, famously known as the thiol-Michael addition. researchgate.netacs.org This reaction involves the 1,4-addition of a thiolate to an α,β-unsaturated carbonyl compound or other activated alkene (a Michael acceptor). acsgcipr.org

The (methanesulfonyl)methanethiolate anion is expected to readily engage in Michael additions. The reaction is typically initiated by a base to generate the thiolate, which then attacks the β-carbon of the Michael acceptor. acs.orgnih.gov The high efficiency and specificity of this reaction classify it as a "click" reaction. acs.org Studies on methanethiol have demonstrated its rapid addition to a wide array of Michael acceptors, including acrylates, vinyl sulfones, and maleimides. researchgate.netnih.govrsc.org

Table 3: Examples of Michael Addition Reactions with this compound

| Michael Acceptor | Structure of Acceptor | Expected Adduct with this compound |

|---|---|---|

| Methyl Acrylate | H₂C=CHCOOCH₃ | CH₃SO₂CH₂-S-CH₂CH₂COOCH₃ |

| Acrylonitrile | H₂C=CHC≡N | CH₃SO₂CH₂-S-CH₂CH₂C≡N |

| N-Ethylmaleimide | ||

| Methyl Vinyl Ketone | H₂C=CHCOCH₃ | CH₃SO₂CH₂-S-CH₂CH₂COCH₃ |

Reactivity Characteristics of the Methanesulfonyl (-SO2CH3) Moiety

The methanesulfonyl group, often abbreviated as mesyl (Ms), is a potent electron-withdrawing group that significantly influences the reactivity of the parent molecule. Its chemical behavior is dominated by the electrophilic nature of the sulfur atom and the acidity of the alpha-protons.

The sulfur atom in the methanesulfonyl group is in a high oxidation state (+6) and is susceptible to nucleophilic attack. This reactivity is fundamental to the use of related compounds like methanesulfonyl chloride (MsCl) in organic synthesis. For instance, methanesulfonyl chloride readily reacts with nucleophiles such as alcohols and amines to form methanesulfonates (mesylates) and methanesulfonamides, respectively wikipedia.orgstudy.com. In these reactions, the sulfonyl group acts as an excellent leaving group, a property attributed to the stability of the resulting methanesulfonate (B1217627) anion, which is resonance-stabilized.

Nucleophilic substitution at the sulfonyl sulfur generally proceeds via a concerted SN2-type mechanism. mdpi.com This involves a single transition state, and the stereochemistry at a chiral sulfur center would be inverted. mdpi.com The reactivity of the sulfonyl sulfur can be influenced by steric and electronic factors of the substituents attached to it.

Table 1: Representative Reactions at the Sulfonyl Sulfur Center

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| Methanesulfonyl Chloride | Alcohol (R-OH) | Methanesulfonate (R-OMs) | Nucleophilic Acyl Substitution |

| Methanesulfonyl Chloride | Amine (R-NH2) | Methanesulfonamide (R-NHMs) | Nucleophilic Acyl Substitution |

The protons on the carbon adjacent to the sulfonyl group (alpha-protons) are acidic due to the strong electron-withdrawing nature of the -SO2CH3 group. This allows for deprotonation by a base to form a carbanion, which can then react with various electrophiles, leading to alpha-functionalization.

A significant elimination pathway for compounds containing a methanesulfonyl group with a suitable leaving group on the alpha-carbon is the formation of sulfene (CH2=SO2). wikipedia.orgscispace.com For example, treatment of methanesulfonyl chloride with a base like triethylamine results in the elimination of HCl to generate the highly reactive sulfene intermediate. wikipedia.org This intermediate can then undergo cycloaddition reactions with various unsaturated compounds to form heterocyclic structures like five-membered sultones from α-hydroxyketones. wikipedia.org

Table 2: Alpha-Functionalization and Elimination Pathways

| Starting Material | Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| Methanesulfonyl Chloride | Base (e.g., Triethylamine) | Sulfene (CH2=SO2) | Cycloaddition Products |

| Alkyl Sulfone | Strong Base, Electrophile (E+) | α-Sulfonyl Carbanion | α-Substituted Sulfone |

Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is also governed by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

The conformation of the molecule can play a crucial role in its reactivity. The relative orientation of the methanesulfonyl and methanethiol groups can influence the accessibility of reactive sites. For instance, intramolecular hydrogen bonding between the thiol hydrogen and one of the sulfonyl oxygens could influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom. In related sulfonamides, intramolecular hydrogen bonding has been observed to affect their conformation and crystal packing. nih.gov Aromatic sulfonamides can exhibit conformational chirality due to hindered rotation around the C-S or N-S bonds. nih.gov

In a molecule with multiple functional groups like this compound, chemoselectivity—the preferential reaction of one functional group over another—is a key consideration. The thiol group is a soft nucleophile, while the sulfonyl group is a hard electrophilic center. This difference in reactivity allows for selective reactions. For example, a soft electrophile would preferentially react with the thiol group, while a hard nucleophile would be more likely to attack the sulfonyl sulfur.

Regioselectivity, which dictates where on a molecule a reaction occurs, is also important. For instance, in the alpha-functionalization of the methanesulfonyl group, the deprotonation will occur specifically at the carbon adjacent to the sulfonyl moiety due to the acidifying effect of this group.

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting its chemical behavior.

The reaction of the thiol group often proceeds via nucleophilic attack. For example, the reaction of methanethiol with electrophiles involves the sulfur atom acting as a nucleophile. wikipedia.org The acidity of the thiol proton (pKa of ~10.4 for methanethiol) allows for the formation of a thiolate anion in the presence of a base, which is a much stronger nucleophile. wikipedia.org

Reactions at the sulfonyl group, as mentioned, often follow an SN2-type pathway at the sulfur center. mdpi.com The mechanism for sulfene formation from methanesulfonyl chloride is believed to be an E1cb elimination. wikipedia.org This involves a fast and reversible deprotonation of the alpha-carbon to form a carbanion, followed by a slower, rate-determining loss of the leaving group (chloride) to form sulfene.

Kinetic Studies and Rate Law Determination

Currently, there is no available information in the searched scientific literature to present kinetic studies or determine the rate law for reactions involving this compound.

Identification and Characterization of Reaction Intermediates

Detailed identification and characterization of reaction intermediates for the transformation of this compound are not available in the current body of scientific literature.

Computational and Theoretical Investigations of Methanesulfonyl Methanethiol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are essential for elucidating the electronic landscape of molecules like (Methanesulfonyl)methanethiol. These calculations provide insights into molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. For this compound (CH₃SO₂SCH₃), DFT calculations, in conjunction with experimental gas-phase electron-diffraction data, have been instrumental in determining its structure. acs.orgyork.ac.uk Studies often employ functionals like B3LYP with various basis sets such as 6-31G(d) and 6-311++G(d,p) to optimize molecular geometry and calculate vibrational frequencies. acs.orgresearchgate.net

To understand the methodologies, it is useful to look at DFT studies on analogous compounds. For instance, DFT calculations on methanesulfonyl chloride (CH₃SO₂Cl) have been used to investigate its ground-state structure and the mechanism of chloride-chloride exchange reactions. mdpi.com Similarly, DFT studies on methanethiol (B179389) (CH₃SH) have explored its structure, interactions in molecular clusters, and adsorption on surfaces. rsc.orgaps.orgacs.org These studies establish the reliability of DFT methods for sulfur-containing compounds, providing a framework for interpreting the electronic properties of this compound.

A key aspect revealed by DFT is the distribution of electron density. In sulfonyl compounds, the sulfur atom of the sulfonyl group is electron-deficient and thus susceptible to nucleophilic attack. iucr.org This is a critical factor in understanding the molecule's reactivity.

| Parameter | CH₃SO₂SCH₃ (B3LYP/6-311++G(d,p)) | CH₃SO₂Cl (B3LYP/6-311G(d,p)) |

| S-S Bond Length (Å) | 2.094 | N/A |

| S-O Bond Length (Å) | 1.455 | 1.453 |

| S-Cl Bond Length (Å) | N/A | 2.079 |

| C-S (sulfonyl) Bond Length (Å) | 1.776 | 1.775 |

| C-S (sulfenyl) Bond Length (Å) | 1.831 | N/A |

| ∠O-S-O Bond Angle (°) | 120.3 | 121.2 |

| ∠C-S-S Bond Angle (°) | 98.7 | N/A |

Table 1. Selected calculated ground state geometric parameters for this compound and the related compound Methanesulfonyl chloride using DFT methods. Data derived from published studies. acs.orgnih.gov

For higher accuracy, particularly for calculating interaction energies and reaction barriers, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) are employed. acs.orgeafit.edu.co These methods, while more computationally demanding than DFT, provide a benchmark for electronic structure and energy calculations.

Studies on this compound have utilized MP2 with basis sets like 6-31G(d) to supplement DFT and experimental data, confirming its preferred conformation. acs.orgyork.ac.uk In research on related molecules like methanethiol clusters, MP2 and even higher-level CCSD(T) calculations have been crucial for obtaining accurate binding energies, demonstrating that methods accounting for electron correlation are indispensable for describing the weak interactions that govern cluster formation. acs.orgeafit.edu.coaip.orgosti.gov For methanethiol dimers and trimers, MP2 methods predict shorter intermolecular distances and significantly different interaction energies compared to HF or DFT/B3LYP, highlighting the importance of electron correlation. acs.org

Conformational Landscapes and Energetic Stability

The flexibility of the S-S bond in this compound allows for different spatial arrangements, or conformations, which have varying energies.

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. By exploring the PES, researchers can identify stable conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, the most significant conformational freedom comes from rotation around the C-S-S-C backbone. acs.orgyork.ac.uk

Computational studies, using methods like RHF/6-31G(d), MP2/6-31G(d), and B3LYP/6-31G(d), have calculated the rotational barrier around the S-S bond. acs.orgyork.ac.uk These calculations consistently show that the gauche conformer, with a C-S-S-C dihedral angle of approximately 80-90°, is the most stable minimum on the PES. acs.orgnih.govunlp.edu.ar The anti conformer represents a rotational barrier, not a stable minimum. acs.org This contrasts with its oxygen analogue, methyl methanesulfonate (B1217627) (CH₃SO₂OCH₃), where the anti conformer is more stable. researchgate.netresearchgate.netconicet.gov.ar The exploration of the PES for clusters of the related methanethiol molecule has also been performed, identifying numerous stable isomers and the hydrogen-bonding networks that hold them together. eafit.edu.conorthampton.ac.ukresearchgate.net

The stability of the gauche conformation in this compound is not governed by classic hydrogen bonds, but by a combination of other electronic and steric factors. A Natural Bond Orbital (NBO) analysis reveals that hyperconjugative interactions are key. acs.orgyork.ac.uk Specifically, the delocalization of electron density from the lone pairs of the sulfenyl sulfur atom into the antibonding orbital (σ) of the C-S(O)₂ bond (lone pair → σ interaction) stabilizes the gauche form. acs.orgnih.gov This type of electronic stabilization is a common feature in thiosulfonates. nih.gov

While direct intramolecular hydrogen bonding of the C-H···O type is not the dominant stabilizing force, such weak interactions are known to influence the conformational preferences in other sulfonyl-containing molecules. slq.qld.gov.auresearchgate.netrsc.org In this compound, steric repulsion between the methyl groups and the sulfonyl oxygen atoms would destabilize a fully eclipsed conformation, while the gauche arrangement provides a balance between minimizing steric hindrance and maximizing stabilizing electronic interactions. The rotational potential can be broken down using a Fourier-type expansion, which shows that the barrier is dominated by terms associated with nonbonding interactions and hyperconjugative effects. acs.orgyork.ac.uk

Reaction Mechanism Modeling and Prediction

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving thiosulfonates. Thiosulfonates are known to react with nucleophiles, particularly thiols. unlp.edu.arrsc.org The general mechanism involves a nucleophilic attack on the electrophilic sulfenyl sulfur atom, leading to the formation of an asymmetric disulfide and the displacement of a sulfinate anion. rsc.orgresearchgate.net

Theoretical studies can model this process by:

Locating Reactants and Products: Optimizing the geometries of the starting materials (e.g., this compound and a nucleophile like a thiolate) and the final products.

Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate that connects reactants and products. The structure of the TS provides insight into the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, DFT simulations of the reaction between cyclic thiosulfonates and thiols have been used to calculate the energy barriers for the ring-opening reaction. nih.gov These calculations help to explain the observed reactivity and biological activity of these compounds. nih.gov Similar computational approaches could be applied to model the reaction of this compound with various biological nucleophiles, such as the cysteine residues in proteins, to predict its reactivity and potential as a biological labeling agent. unlp.edu.ar The reaction is believed to proceed via a bimolecular nucleophilic substitution (Sₙ2) type mechanism at the sulfenyl sulfur. nih.gov

Transition State Theory Applications for Reaction Rate Predictions (e.g., hydrolysis reactions)

Transition State Theory (TST) is a fundamental framework in chemical kinetics for calculating the rates of chemical reactions. numberanalytics.cominfn.it It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the structure of highest potential energy along the minimum energy reaction pathway. numberanalytics.compsgcas.ac.in The rate of the reaction is then determined by the rate at which these transition state structures proceed to form products. psgcas.ac.in

For a molecule such as this compound, TST can be applied to predict the rate constants of important reactions like hydrolysis. The hydrolysis of the sulfonyl group is a key degradation pathway that can be modeled computationally. The general approach involves:

Mapping the Potential Energy Surface (PES): Using quantum mechanical methods, such as Density Functional Theory (DFT), the potential energy surface for the hydrolysis reaction is explored to locate the optimized geometries of the reactants, products, and the critical transition state.

Identifying the Transition State (TS): The TS is identified as a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. psgcas.ac.in

Calculating Vibrational Frequencies: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. quantumatk.com

Determining the Activation Energy: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants. quantumatk.com

Calculating the Rate Constant (k): The TST rate equation is used to calculate the rate constant. The equation incorporates the activation energy and the partition functions of the reactants and the transition state. numberanalytics.com

Computational studies on similar organosulfur compounds, like methanethiol and dimethyl thiosulfinate, have successfully employed TST to elucidate reaction mechanisms and kinetics with atmospheric oxidants. squarespace.comnih.gov While specific experimental data for this compound hydrolysis is not available, theoretical predictions can provide crucial insights. The table below illustrates the type of data generated from a TST study for a hypothetical hydrolysis reaction.

| Reaction Step | Method/Basis Set | Activation Energy (Ea) (kJ/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |

|---|---|---|---|

| This compound + H₂O → Transition State 1 | DFT (B3LYP)/6-311+G(d,p) | 95.4 | 1.2 x 10⁻⁵ |

| Intermediate + H₂O → Transition State 2 | DFT (B3LYP)/6-311+G(d,p) | 62.1 | 3.5 x 10⁻² |

Computational Simulations of Solvent Effects

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. numberanalytics.com Computational simulations are essential for understanding these solvent effects on the structure, stability, and reactivity of this compound. numberanalytics.comnih.gov Two primary models are used:

Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a defined dielectric constant. liverpool.ac.uk This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically in a "box" around the solute molecule. This method, often employed in molecular dynamics (MD) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and provides a more detailed picture of the solvation shell. nih.govmdpi.com

For this compound, simulations can predict how properties change in solvents of varying polarity. For instance, the dipole moment is expected to increase in more polar solvents due to stabilization of charge separation within the molecule. This phenomenon, known as solvatochromism, can also affect spectroscopic properties. nih.govmdpi.com Simulations can help disentangle geometric changes from direct electrostatic interactions with the solvent. nih.gov

The following table presents hypothetical results from a computational study on this compound, showing how key properties might vary across different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kJ/mol) |

|---|---|---|---|

| Gas Phase (Vacuum) | 1 | 3.85 | 0 |

| Chloroform (B151607) | 4.81 | 4.92 | -15.7 |

| Methanol | 32.7 | 5.88 | -35.1 |

| Water | 80.1 | 6.15 | -42.3 |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural characterization of molecules.

Prediction of Vibrational Frequencies (Infrared, Raman)

Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Predicting these spectra computationally involves calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). smu.edu

The standard computational workflow involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. mdpi.com This is often done using DFT methods (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-31G(d)). nih.gov

Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. numberanalytics.com Therefore, they are often multiplied by an empirical scale factor (typically ~0.96 for DFT/B3LYP) to improve agreement with experimental data. nist.gov

For this compound, these calculations can predict the positions of key vibrational modes, such as the S-H stretch, S=O symmetric and asymmetric stretches, and C-S stretches. This information is crucial for assigning peaks in an experimental spectrum. researchgate.net The table below shows a hypothetical comparison between calculated (scaled) and typical experimental vibrational frequencies for the compound.

| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| ν(S-H) stretch | Thiol (-SH) | 2565 | 2550 - 2600 |

| ν(C-H) stretch | Methyl (-CH₃) | 2970 | 2950 - 2990 |

| νas(SO₂) stretch | Sulfonyl (-SO₂-) | 1335 | 1300 - 1350 |

| νs(SO₂) stretch | Sulfonyl (-SO₂-) | 1145 | 1120 - 1160 |

| ν(C-S) stretch | Thioether/Sulfone | 750 | 690 - 780 |

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a premier technique for molecular structure elucidation. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (¹H and ¹³C), providing a powerful complement to experimental data. d-nb.infounifr.ch The most common approach is the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comredalyc.org

The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. unifr.ch These absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.

For this compound, calculations would be performed on its optimized geometry. It is often crucial to account for solvent effects, as chemical shifts can be sensitive to the surrounding medium. nih.gov The predicted shifts for the distinct proton and carbon environments in the molecule can then be compared with experimental spectra to confirm structural assignments. d-nb.infomdpi.com

The following table provides an example of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT method in a simulated chloroform solvent.

| Nucleus | Atom Label in CH₃-SO₂-S-CH₂-SH | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | CH₃ -SO₂ | 3.15 |

| ¹H | S-CH₂ -S | 4.20 |

| ¹H | SH | 1.95 |

| ¹³C | C H₃-SO₂ | 45.2 |

| ¹³C | S-C H₂-S | 38.6 |

Applications and Role of Methanesulfonyl Methanethiol in Advanced Chemical Processes

Utilization as a Synthetic Building Block

The dual functionality of (Methanesulfonyl)methanethiol positions it as a valuable precursor for a variety of complex molecules. The thiol group can act as a nucleophile or be oxidized to various states, while the methylene (B1212753) group adjacent to the sulfonyl moiety is activated towards deprotonation, creating a potential nucleophilic carbon center.

Precursor in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Thiols are well-established precursors for sulfur-containing heterocycles. tandfonline.com For instance, the reaction of thiols with appropriate electrophiles can lead to the formation of thiazoles, thiophenes, and other important heterocyclic systems. A general approach involves the reaction of a thiol with a compound containing two electrophilic centers or a double/triple bond to facilitate cyclization.

While specific reactions involving this compound are not documented, the synthesis of heterocyclic thiosulfonates from corresponding thiols has been described as a route to compounds with significant biological activity, such as HIV protease inhibitors. nih.gov This suggests that this compound could be similarly converted to a reactive intermediate for the synthesis of novel heterocyclic structures. One-pot syntheses of sulfonamides from thiols have also been developed, which can be adapted to form heterocyclic sulfonamides. tandfonline.comnih.gov

A plausible synthetic route to a key analog, 2-(methylsulfonyl)-ethanethiol, has been detailed, starting from 2-(methylthio)-ethanol. rsc.org This multi-step synthesis highlights the chemical transformations required to introduce both the sulfonyl and thiol functionalities, which could be adapted for the synthesis of this compound itself.

Table 1: Synthesis of 2-(Methylsulfonyl)-ethanethiol rsc.org Interactive data table

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 2-(methylthio)-ethanol | SOCl₂ | 2-Chloroethyl methyl sulfide (B99878) |

| 2 | 2-Chloroethyl methyl sulfide | H₂O₂ | 2-Chloroethyl methyl sulfone |

| 3 | 2-Chloroethyl methyl sulfone | Triethylamine | Methyl vinyl sulfone |

| 4 | Methyl vinyl sulfone | Thioacetic acid | Thioacetic acid-S-[2-(methylsulfonyl)ethyl] ester |

Intermediate in the Formation of Pharmaceuticals and Agrochemicals

The sulfonyl and sulfonamide moieties are prevalent in a wide array of pharmaceuticals and agrochemicals. nih.govrsc.org Methanesulfonyl chloride is a common reagent for introducing the methanesulfonyl group into molecules, particularly in the synthesis of sulfonamides by reaction with amines. organic-chemistry.org Given that this compound contains the methanesulfonyl group, it could serve as a precursor to similar structures.

The direct conversion of thiols to sulfonyl chlorides or sulfonamides is a well-established transformation, often proceeding through an in-situ oxidation and chlorination of the thiol. tandfonline.comnih.govorganic-chemistry.org These methods are often rapid and high-yielding, and tolerate a variety of functional groups, making them suitable for the synthesis of complex molecules.

Table 2: Representative One-Pot Syntheses of Sulfonamides from Thiols Interactive data table

| Thiol Substrate | Amine | Oxidant/Reagent System | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophenol | Benzylamine | H₂O₂/SOCl₂ | High | organic-chemistry.org |

| Octane-1-thiol | Morpholine | DMSO/HBr, then amine | Good | rsc.org |

| 2-Phenylethane-1-thiol | Piperidine | DMSO/HBr, then amine | Good | rsc.org |

These methodologies suggest that this compound could be a valuable intermediate for the synthesis of novel sulfonamides where the additional sulfur atom of the thiol group could be used for further functionalization or to modulate the compound's physicochemical properties.

Catalytic Applications and Ligand Design

The unique combination of a hard sulfonyl group and a soft thiol group in this compound makes it an interesting candidate for ligand design in catalysis.

Role in Metal-Catalyzed Transformations

Thiol-containing ligands are widely used in coordination chemistry and catalysis due to the strong affinity of sulfur for many transition metals. The presence of the sulfonyl group could modulate the electronic properties of the thiol, potentially influencing the catalytic activity and selectivity of the resulting metal complex. While there is no direct research on this compound in this context, the synthesis of polysiloxanes modified with 2-(methylsulfonyl)-ethanethiol for applications in dielectric materials demonstrates the utility of related compounds in materials science, which often overlaps with catalysis. rsc.org

Development of Chiral Catalysts from this compound Derivatives

Chiral sulfur-containing ligands are of significant importance in asymmetric catalysis. The development of chiral ligands often involves the incorporation of stereogenic centers or elements of planar or axial chirality. Chiral sulfinyl compounds, for example, are versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org

A molecule like this compound could serve as a prochiral starting material. For instance, the methylene group between the sulfonyl and thiol groups could be functionalized to create a stereocenter. Alternatively, the thiol could be used to anchor the molecule to a chiral scaffold. The synthesis of chiral sulfonamide-based quinoline (B57606) ligands demonstrates the utility of the sulfonamide group in creating a chiral environment around a metal center. thieme-connect.com The synthesis of chiral phosphines and sulfides from organoboronic esters and thiolsulfonate electrophiles under copper catalysis further highlights the potential for creating chiral ligands from thiol-containing precursors. organic-chemistry.org

Environmental and Biogeochemical Pathways

Understanding the environmental fate of organosulfur compounds is crucial due to their role in the global sulfur cycle. nih.govcaister.comresearchgate.net Methanethiol (B179389) (CH₃SH) is a key intermediate in this cycle, produced from the degradation of sulfur-containing amino acids and dimethylsulfoniopropionate (DMSP). nih.govcaister.com It is known to be metabolized by a diverse range of microorganisms in both aerobic and anaerobic environments. nih.govcaister.com

Methanesulfonic acid (MSA, CH₃SO₃H) is another significant compound in the biogeochemical sulfur cycle, formed in large quantities from the atmospheric oxidation of dimethyl sulfide (DMS), which itself can be produced from methanethiol. nih.govnih.gov MSA is highly stable but can be biodegraded by various bacteria, which utilize it as a source of sulfur or, in some cases, carbon. nih.govnih.gov

Given these established pathways, it is plausible that this compound, if released into the environment, would be subject to microbial degradation. The thiol group would likely be susceptible to oxidation, potentially leading to the formation of methanesulfonic acid. The C-S bonds could also be cleaved by microbial enzymes. The presence of the sulfonyl group might influence the rate and pathway of degradation compared to simpler thiols. Furthermore, methanethiol itself can impact other biogeochemical cycles; for example, its accumulation has been shown to inhibit the final step of denitrification, leading to the release of nitrous oxide (N₂O), a potent greenhouse gas. nih.gov The environmental impact of organosulfur compounds can be complex, with some, like certain thiophenes, exhibiting toxicity to microorganisms. oup.com

The photochemical degradation of dissolved organic sulfur (DOS) has been shown to produce both sulfate (B86663) and methanesulfonic acid, indicating that abiotic processes could also contribute to the transformation of complex organosulfur compounds in the environment. acs.org

Atmospheric Degradation Mechanisms (e.g., analogous to methanethiol's atmospheric chemistry)

The atmospheric fate of this compound is not extensively studied, but its degradation mechanisms can be inferred by analogy to the well-understood atmospheric chemistry of methanethiol (CH₃SH). The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), and its reaction with thiols is a major atmospheric removal pathway.

The degradation of methanethiol is initiated by the abstraction of the hydrogen atom from the sulfhydryl group by the •OH radical, forming a methylthiyl radical (CH₃S•) and water. nih.govcdnsciencepub.comcopernicus.orgacs.org

CH₃SH + •OH → CH₃S• + H₂O

This reaction is very rapid, making the atmospheric lifetime of methanethiol short. nih.gov The resulting methylthiyl radical undergoes a series of complex oxidation reactions, ultimately leading to the formation of sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfate aerosols, which have significant implications for atmospheric chemistry and climate. copernicus.orgnih.govtofwerk.comazocleantech.comnih.gov Photolysis, or the breakdown of the molecule by sunlight, can also contribute to the degradation of methanethiol, primarily through the cleavage of the S-H bond. cdnsciencepub.comcapes.gov.br

By analogy, the atmospheric degradation of this compound is likely initiated by the reaction with •OH radicals, leading to the abstraction of the hydrogen atom from its thiol group:

CH₃SO₂CH₂SH + •OH → CH₃SO₂CH₂S• + H₂O

The resulting (methanesulfonyl)methylthiyl radical (CH₃SO₂CH₂S•) would then undergo further oxidation. The presence of the electron-withdrawing methanesulfonyl group could influence the stability and subsequent reaction pathways of this radical compared to the methylthiyl radical. The oxidation of the sulfur atom in the thiyl radical would likely proceed through a series of steps involving ozone (O₃), nitrogen oxides (NOₓ), and other atmospheric oxidants, ultimately leading to the formation of sulfur dioxide (SO₂) and potentially a sulfonyl-containing sulfonic acid.

The potential atmospheric degradation pathway of this compound is summarized in the table below, drawing parallels with methanethiol chemistry.

| Reactant | Primary Oxidant | Initial Products | Potential Final Products | Atmospheric Significance |

| Methanethiol (CH₃SH) | •OH, O₃, NO₃ | CH₃S•, H₂O | SO₂, H₂SO₄, CH₃SO₃H | Precursor to sulfate aerosols, influencing cloud formation and radiative balance. copernicus.orgnih.govtofwerk.comazocleantech.comnih.gov |

| This compound (CH₃SO₂CH₂SH) | •OH, O₃, NO₃ | CH₃SO₂CH₂S•, H₂O | SO₂, Sulfonyl-containing sulfonic acids | Potential to contribute to aerosol formation; influence on atmospheric sulfur budget. |

This table presents a simplified and inferred degradation pathway for this compound based on the known chemistry of methanethiol.

Microbial Transformations and Cycling within Sulfur Biogeochemistry (e.g., relevant to microbial cycling of methanethiol)

This compound, as an organosulfur compound, is likely subject to microbial transformations that play a role in the biogeochemical cycling of sulfur. The microbial cycling of the structurally simpler methanethiol is well-documented and provides a strong basis for inferring the potential fate of this compound in various environments. caister.comnih.gov

Methanethiol is a key intermediate in the global sulfur cycle, produced from the degradation of sulfur-containing amino acids like methionine and from the breakdown of dimethylsulfoniopropionate (DMSP), a compound abundant in marine algae. caister.comresearchgate.netmdpi.comnih.gov A diverse array of microorganisms, including bacteria and archaea, can both produce and consume methanethiol under aerobic and anaerobic conditions. caister.comnih.govoup.comfrontiersin.org

A crucial enzyme in the aerobic microbial degradation of methanethiol is methanethiol oxidase (MTO) . caister.comfrontiersin.orgukri.orgnih.gov This enzyme catalyzes the oxidation of methanethiol to formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂). nih.govukri.org The genes encoding for MTO have been identified in a variety of microorganisms from terrestrial, freshwater, and marine environments. caister.comfrontiersin.orgnih.gov

Under anaerobic conditions, methanethiol can be metabolized by different groups of microorganisms. For instance, sulfate-reducing bacteria can utilize it as a substrate, and methanogenic archaea can convert it to methane (B114726) and hydrogen sulfide. oup.comtandfonline.com

Given the structural similarities, it is plausible that this compound can be transformed by microorganisms possessing enzymes capable of acting on thiols. The presence of the sulfonyl group might affect the rate and pathway of degradation. Microorganisms with broad-specificity thiol S-methyltransferases or oxidases could potentially metabolize this compound.

The potential microbial transformations of this compound, by analogy with methanethiol, are outlined below:

| Process | Key Microorganisms/Enzymes (Analogous to Methanethiol) | Potential Transformation of this compound | Biogeochemical Significance |

| Aerobic Degradation | Bacteria possessing Methanethiol Oxidase (MTO) (e.g., Hyphomicrobium, Methylophaga) caister.comfrontiersin.orgfrontiersin.orgukri.org | Oxidation of the thiol group, potentially leading to the formation of a sulfonyl-containing aldehyde and hydrogen sulfide. | Mineralization of organic sulfur, returning it to the inorganic pool. |

| Anaerobic Degradation | Sulfate-reducing bacteria, Methanogenic archaea oup.comtandfonline.com | Potential utilization as a carbon and/or sulfur source, leading to the formation of simpler sulfur compounds and methane. | Contribution to sulfur and carbon cycling in anoxic environments like sediments and wetlands. |

| Methylation | Bacteria with thiol S-methyltransferases | Potential methylation of the thiol group to form a thioether. | Transformation into a different volatile organosulfur compound. |

This table outlines the inferred microbial transformations of this compound based on the established microbial cycling of methanethiol.

The study of the microbial metabolism of this compound could reveal novel enzymatic pathways for the degradation of sulfonyl-containing compounds, which are often more resistant to biodegradation.

Advanced Analytical and Characterization Methodologies for Methanesulfonyl Methanethiol

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement and bonding within the (Methanesulfonyl)methanethiol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³³S)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR provides information on the number and electronic environment of hydrogen atoms. For this compound, two distinct signals are expected, corresponding to the two different methyl groups. The methyl group attached to the sulfonyl group (SO₂) is expected to appear at a higher chemical shift (downfield) compared to the methyl group attached to the thio (S) group, due to the strong electron-withdrawing effect of the two oxygen atoms.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. pressbooks.pub Similar to the proton spectrum, two distinct signals are anticipated for the two inequivalent methyl carbons. The carbon of the methanesulfonyl group will be significantly deshielded and appear at a lower field than the carbon of the methanethiol (B179389) group. libretexts.org While experimental data for this compound is not readily available, predicted chemical shifts can be estimated based on data from related compounds like methanesulfonyl chloride and dimethyl sulfone. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -SO₂CH ₃ | 3.0 - 3.5 | Singlet |

| ¹H | -SCH ₃ | 2.3 - 2.8 | Singlet |

| ¹³C | -C H₃SO₂- | 50 - 55 | Quartet |

| ¹³C | -SC H₃ | 15 - 20 | Quartet |

³³S NMR: Sulfur-33 NMR could directly probe the two different sulfur environments in the molecule. However, its application is severely limited by several factors. The ³³S isotope has a very low natural abundance (0.76%) and a significant nuclear quadrupole moment, which leads to very broad signals and low sensitivity. researchgate.netbritannica.com Consequently, obtaining ³³S NMR spectra for unenriched organosulfur compounds is technically challenging and not routinely performed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula. uni-rostock.de This technique is critical for confirming the identity of this compound and distinguishing it from isobaric compounds. bioanalysis-zone.com When coupled with fragmentation techniques (MS/MS), HRMS can also offer structural information.

The fragmentation of this compound under electron ionization would likely proceed through the cleavage of the S-S, S-C, and SO₂-C bonds. The high-resolution measurement of these fragments helps to confirm their elemental composition.

Table 2: Predicted HRMS Fragments for this compound (C₂H₆O₂S₂)

| Predicted Fragment Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [CH₃SO₂]⁺ | CH₃O₂S | 78.9854 |

| [CH₃S]⁺ | CH₃S | 46.9956 |

| [CH₃SO₂S]⁺ | CH₃O₂S₂ | 110.9574 |

| [C₂H₆O₂S₂]⁺ (M⁺) | C₂H₆O₂S₂ | 125.9785 |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from impurities, reactants, or other components in a mixture, as well as for quantifying its purity.

Gas Chromatography (GC) for Volatile Samples

Given its likely volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. The compound is vaporized and passed through a column, separating it from other volatile components based on boiling point and interactions with the stationary phase.

A typical GC method would involve a capillary column with a non-polar or mid-polarity stationary phase. Detection can be achieved using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS). innovareacademics.in The analysis of related volatile sulfur compounds like methanethiol is well-established, often utilizing sulfur-specific detectors like a sulfur chemiluminescence detector (SCD) for enhanced sensitivity and selectivity in complex matrices. nih.govwur.nl The retention time of the compound is a key identifier, while the peak area allows for quantification.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Samples

For non-volatile derivatives or if the compound exhibits thermal instability, High-Performance Liquid Chromatography (HPLC) is the preferred method. nih.gov The sample is dissolved in a suitable solvent and pumped through a column containing a solid adsorbent material (stationary phase).

A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. google.com Detection is commonly performed using an ultraviolet (UV) detector, although the sulfone group provides a weak chromophore. A more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be employed for more sensitive and specific detection. sielc.com

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic and molecular structure of a compound in its solid state. nih.govmdpi.com This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern can be used to calculate the precise positions of atoms, bond lengths, and bond angles. uni-mainz.de

For this compound, this analysis would require a single, high-quality crystal. If the compound is a solid at room temperature or can be crystallized at low temperatures, X-ray diffraction could provide definitive structural proof and detailed conformational information, such as the dihedral angle of the C-S-S-C backbone. While the technique is powerful, its application is contingent on the ability to grow suitable crystals, and currently, no public crystallographic data exists for this compound. Studies on related structures, such as arylmethanesulfonamides, demonstrate the utility of this technique for understanding conformational details in organosulfur compounds. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.